Muristerone a Muristerone a Muristerone a is a natural product found in Gomphrena globosa, Gomphrena affinis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 38778-30-2
VCID: VC21346401
InChI: InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
SMILES: CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Molecular Formula: C27H44O8
Molecular Weight: 496.6 g/mol

Muristerone a

CAS No.: 38778-30-2

Cat. No.: VC21346401

Molecular Formula: C27H44O8

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Muristerone a - 38778-30-2

CAS No. 38778-30-2
Molecular Formula C27H44O8
Molecular Weight 496.6 g/mol
IUPAC Name (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
Standard InChI Key LRJUYAVTHIEHAI-LHBNDURVSA-N
Isomeric SMILES CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O
SMILES CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Canonical SMILES CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O

Chemical Identity and Structural Characteristics

Muristerone A is a steroid compound with the molecular formula C27H44O8 and a molecular weight of 496.63 Da . It is characterized as a natural analog of 20-hydroxyecdysone with a complex steroid structure containing multiple hydroxyl groups . The compound is formally known as (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one . In the scientific literature, it is also referred to as 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydroxycholest-7-en-6-one .

Chemical Identifiers

The compound is registered with the following identifiers:

Identifier TypeValue
CAS Number38778-30-2
PubChem CID122217
Molecular FormulaC27H44O8
Molecular Weight496.63 g/mol

Natural Sources and Occurrence

Botanical Sources

Muristerone A has been isolated from several plant species. According to available research, it has been reported in:

  • Gomphrena globosa

  • Gomphrena affinis

  • Other unspecified organisms

These plants serve as natural reservoirs of this bioactive compound, which may have evolved as part of their defensive mechanisms against insect herbivores, given its structural similarity to insect molting hormones.

Biological Activity and Mechanism of Action

Receptor Binding and Affinity

Muristerone A functions as a potent agonist of the ecdysteroid receptor (EcR) with a dissociation constant (Kd) of approximately 1 nM, indicating high-affinity binding . The ecdysone receptor is a nuclear receptor that heterodimerizes with a retinoid X receptor ortholog to regulate development in arthropods . This high-affinity interaction forms the basis for its application in inducible gene expression systems.

Anti-apoptotic Effects

Research has demonstrated that Muristerone A exhibits significant anti-apoptotic properties in certain cell types. Specifically, it inhibits apoptosis in the human colon carcinoma cell line RKO by inducing the upregulation of Bcl-xL, an anti-apoptotic protein . This mechanism involves:

  • Stimulation of Bcl-XL mRNA transcription

  • Inhibition of TRAIL-induced apoptosis

  • Inhibition of human Fas ligand (hFasL)-induced apoptosis

These effects suggest potential limitations in using this compound for certain types of studies, particularly those investigating apoptotic pathways.

Growth Factor Induction

Muristerone A has been reported to induce nerve growth factor (NGF) release from fibroblasts, indicating a potential role in neurotropic signaling pathways . This property could be significant for research in neuronal development and neurodegeneration.

Research Applications

Gene Expression Systems

The primary application of Muristerone A is in ecdysone-inducible gene expression systems for mammalian cells and transgenic animals . These systems allow for precise temporal control of gene expression and are widely used in molecular biology research. The compound acts as a potent inducer of ecdysteroid-dependent transcription, facilitating the study of gene function through controlled expression .

Limitations in Research Applications

Despite its utility, researchers should be aware of potential limitations when using Muristerone A in certain experimental contexts. Its anti-apoptotic effects through Bcl-xL upregulation may confound results in studies investigating cell death pathways or cancer therapeutics . This highlights the importance of considering off-target effects when designing experiments with this compound.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Purity
Cayman Chemical11741Muristerone A250μg$57≥95%
Cayman Chemical11741Muristerone A1mg$155≥95%
TRCM732780Muristerone A1mg$205Not specified
Usbiological255918Muristerone A1mg$480Not specified
Usbiological045051Muristerone A250ug$289Not specified
TargetMol Chemicals Inc.Not specifiedMuristerone ANot specified$388.00/mgNot specified

Structure-Activity Relationships

Comparison with Related Ecdysteroids

Muristerone A is a natural analog of 20-hydroxyecdysone and shares structural similarities with other ecdysteroids . The presence of seven hydroxyl groups (at positions 2β, 3β, 5α, 11α, 14, 20, and 22) and a ketone group at position 6 are critical structural features that contribute to its biological activity . These structural characteristics determine its ability to bind to and activate the ecdysone receptor.

Future Research Directions

Development of Enhanced Gene Expression Systems

Continuing refinement of ecdysone-inducible gene expression systems using Muristerone A could lead to more precise tools for genetic research and potentially for gene therapy applications. Investigation of structure-activity relationships could yield analogs with improved properties for specific research or therapeutic contexts.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator